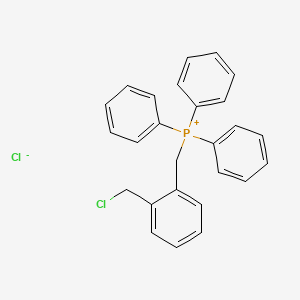

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride

CAS No.:

Cat. No.: VC16268397

Molecular Formula: C26H23Cl2P

Molecular Weight: 437.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H23Cl2P |

|---|---|

| Molecular Weight | 437.3 g/mol |

| IUPAC Name | [2-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |

| Standard InChI | InChI=1S/C26H23ClP.ClH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1 |

| Standard InChI Key | WHEQDLSGXBRHBV-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Introduction

Synthesis and Production Methods

This compound is synthesized via a one-pot reaction involving triphenylphosphine and 2-chlorobenzyl chloride. The process leverages the exothermic nature of the reaction to maintain reflux conditions, avoiding external heating. Key steps include:

-

Reaction Mixture: Triphenylphosphine and 2-chlorobenzyl chloride in a water-benzyl chloride solvent system.

-

Stratification: The product separates as a water-soluble layer due to its high solubility, while unreacted benzyl chloride remains in the organic phase.

-

Purification: Microfiltration, crystallization by cooling, and vacuum drying yield a product with >98% purity and 98% yield under optimized conditions .

| Parameter | Value/Description |

|---|---|

| Reactants | Triphenylphosphine, 2-chlorobenzyl chloride |

| Solvent System | Water/benzyl chloride mixture |

| Initial Temperature | Reflux (exothermic heat utilization) |

| Yield | Up to 98% (optimal conditions) |

| Purity | >99.61% (HPLC) |

Physical and Chemical Properties

The compound exhibits distinct physicochemical characteristics critical for its applications:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₅H₂₁Cl₂P |

| Molecular Weight | 423.32 g/mol |

| Physical State | Solid (room temperature) |

| Solubility | Soluble in water, immiscible with acetone |

| Storage Conditions | Room temperature, inert gas, <15°C |

| Hazard Code | Hazard Statement | Pictogram |

|---|---|---|

| H315 | Causes skin irritation | ☠ (Corrosion) |

| H319 | Causes serious eye irritation | ☠ (Corrosion) |

| H335 | May cause respiratory irritation | ⚠ (Warning) |

Exposure Routes: Inhalation, skin contact, or ingestion may lead to respiratory distress, severe eye damage, or systemic toxicity .

Organic Synthesis

The compound serves as a phosphonium salt precursor for synthesizing advanced organic molecules. Its chloromethyl group enables further functionalization, such as:

-

Wittig Reactions: Formation of alkenes via ylide intermediates.

-

Benzofuroxan Derivatives: Used in anti-Trypanosoma cruzi agents (e.g., Chagas disease treatments) .

Material Science

Incorporated into polymers or nanomaterials to enhance:

-

Conductivity: Via electron-rich phosphorus centers.

-

Thermal Stability: Due to robust quaternary phosphonium structure.

Comparative Research Findings

Industrial-scale synthesis parameters significantly impact yield and purity:

| Parameter | Optimal Conditions | Suboptimal Conditions |

|---|---|---|

| Water Quantity | 500 kg (reuse) | 300 kg (limited reuse) |

| Benzyl Chloride | Excess (107%) | Insufficient (100 kg) |

| Yield | 98.08% | 79.54%–91.27% |

| Purity | 99.61% | 96.38%–99.29% |

Data derived from patented methodologies .

Analytical Characterization

NMR and HPLC:

-

¹H NMR: Confirms aromatic protons and chloromethyl group signals.

Ecological and Regulatory Considerations

While ecotoxicity data remains limited, the compound’s hygroscopic nature necessitates controlled disposal to prevent environmental contamination. Compliance with GHS classifications ensures safe handling in research and industrial settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume